1-((5-Bromothiophen-2-yl)methyl)-3-methoxypyrrolidine
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Overview
Description
1-((5-Bromothiophen-2-yl)methyl)-3-methoxypyrrolidine is a chemical compound that features a brominated thiophene ring attached to a pyrrolidine ring via a methylene bridge The presence of the bromine atom and the methoxy group on the pyrrolidine ring makes this compound interesting for various chemical reactions and applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((5-Bromothiophen-2-yl)methyl)-3-methoxypyrrolidine typically involves the bromination of thiophene followed by a series of coupling reactions. One common method is the Suzuki–Miyaura coupling, which involves the reaction of a brominated thiophene with a boronic acid derivative in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and coupling reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions: 1-((5-Bromothiophen-2-yl)methyl)-3-methoxypyrrolidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of thiophene.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products:
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of thiophene.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
1-((5-Bromothiophen-2-yl)methyl)-3-methoxypyrrolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 1-((5-Bromothiophen-2-yl)methyl)-3-methoxypyrrolidine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The presence of the bromine atom and the methoxy group can influence its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Thiophene Derivatives: Compounds like 2-bromothiophene and 3-methoxythiophene share structural similarities.
Pyrrolidine Derivatives: Compounds like 1-methylpyrrolidine and 3-methoxypyrrolidine are structurally related.
Uniqueness: 1-((5-Bromothiophen-2-yl)methyl)-3-methoxypyrrolidine is unique due to the combination of the brominated thiophene ring and the methoxypyrrolidine moiety. This unique structure allows it to participate in a variety of chemical reactions and makes it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
1-[(5-bromothiophen-2-yl)methyl]-3-methoxypyrrolidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNOS/c1-13-8-4-5-12(6-8)7-9-2-3-10(11)14-9/h2-3,8H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSMUFWPXTXGLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)CC2=CC=C(S2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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